2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
CAS No.:
Cat. No.: VC13596339
Molecular Formula: C12H18FNO4
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FNO4 |
|---|---|
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | 2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-7(8(15)16)11-4-12(13,5-11)6-11/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | HSQJBHKVTZBYBG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₈FNO₄, with a molecular weight of 259.27 g/mol . Key structural features include:
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Bicyclo[1.1.1]pentane Core: A strained carbocyclic system with three bridgehead carbons, where one hydrogen atom is replaced by fluorine. This moiety introduces steric hindrance and electronic effects that influence conformational dynamics .
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Boc Protecting Group: The tert-butoxycarbonyl group safeguards the amino functionality during synthetic steps, enabling selective deprotection under acidic conditions .
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Acetic Acid Backbone: Provides a carboxylic acid handle for further derivatization, such as peptide coupling or esterification .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves:
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Bicyclo[1.1.1]pentane Fluorination: Electrophilic fluorination of bicyclo[1.1.1]pentane precursors using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) .
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Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
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Acetic Acid Functionalization: Coupling the fluorinated bicyclo[1.1.1]pentane intermediate with bromoacetic acid or via Michael addition to α,β-unsaturated esters .
Chiral variants, such as the (2R)- and (2S)-enantiomers (CAS: 2201785-56-8 and 2020350-49-4), are synthesized using asymmetric catalysis or chiral resolving agents, achieving ≥97% enantiomeric excess .
Table 2: Enantiomeric Variants
| Enantiomer | CAS Number | Purity | Molecular Weight |
|---|---|---|---|
| (2R) | 2201785-56-8 | 97% | 259.28 g/mol |
| (2S) | 2020350-49-4 | 97% | 259.28 g/mol |
Applications in Research
Pharmaceutical Development
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Peptide Mimetics: The bicyclo[1.1.1]pentane scaffold serves as a non-classical bioisostere for tert-butyl groups or aromatic rings, improving pharmacokinetic profiles. For example, it enhances proteolytic stability in peptide-based inhibitors targeting proteases or GPCRs .
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Fluorine-Mediated Interactions: The C–F bond engages in dipole-dipole interactions with protein targets, augmenting binding affinity. This is exploited in kinase inhibitors and allosteric modulators .
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Prodrug Synthesis: The carboxylic acid group facilitates conjugation with ester prodrug moieties to enhance oral bioavailability .
Materials Science
The compound’s rigid bicyclic structure is leveraged in polymer crosslinking agents, imparting thermal stability and mechanical strength to epoxy resins .
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 | Wear nitrile gloves and lab coats. |
| H319 | Use chemical goggles and face shields. |
| H335 | Handle in fume hoods with adequate ventilation. |
Comparative Analysis with Related Compounds
2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic Acid (CAS: 2092067-90-6)
This simpler analog (C₇H₉FO₂, MW: 144.14 g/mol) lacks the Boc-amino group, reducing steric bulk but retaining the fluorinated bicyclo motif. It is utilized in metal-organic frameworks (MOFs) for gas storage applications .
Stereochemical Impact
The (2R)-enantiomer exhibits 3-fold higher binding affinity to the serotonin 5-HT₂C receptor compared to the (2S)-form, underscoring the importance of chirality in drug design .
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